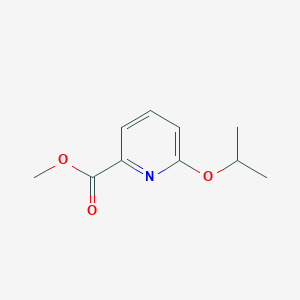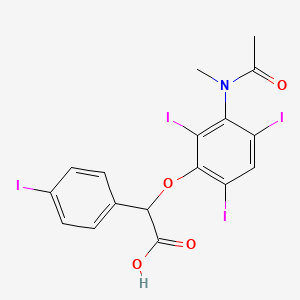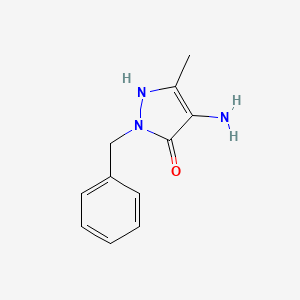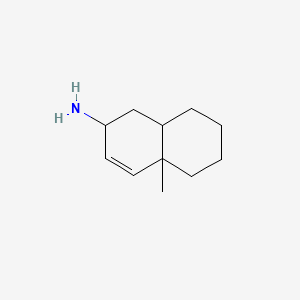
2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- is an organic compound with the molecular formula C11H19N It is a derivative of naphthalene, characterized by the presence of an amine group and multiple hydrogenated carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- typically involves the hydrogenation of naphthalene derivatives under specific conditions. The process may include the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the naphthalene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process is designed to be efficient and scalable to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: It can be further reduced to form fully hydrogenated derivatives.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully hydrogenated naphthalene derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2,4a,5,6,7,8,8a-Octahydro-4a-methyl-2-naphthalenamine
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-
Uniqueness
2-Naphthalenamine, 1,2,4a,5,6,7,8,8a-octahydro-4a-methyl- is unique due to its specific structural features, including the presence of an amine group and multiple hydrogenated carbon atoms
Properties
CAS No. |
56053-03-3 |
|---|---|
Molecular Formula |
C11H19N |
Molecular Weight |
165.27 g/mol |
IUPAC Name |
4a-methyl-2,5,6,7,8,8a-hexahydro-1H-naphthalen-2-amine |
InChI |
InChI=1S/C11H19N/c1-11-6-3-2-4-9(11)8-10(12)5-7-11/h5,7,9-10H,2-4,6,8,12H2,1H3 |
InChI Key |
IAQJHTQLRTUUKN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1CC(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



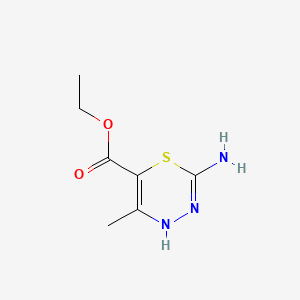

![4,4'-(Diphenylmethylene)bis[1,1-dimethylsemicarbazide]](/img/structure/B13808113.png)
![3-chloro-N-[(2-chlorophenyl)methyl]-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B13808119.png)
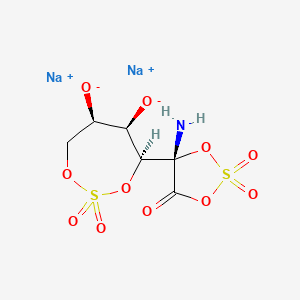


![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
![N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)
